molecular formula C7H13N3O2 B1526525 1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine CAS No. 1250422-61-7

1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine

Cat. No.: B1526525
CAS No.: 1250422-61-7
M. Wt: 171.2 g/mol
InChI Key: KZAGKWCOPBZRSG-UHFFFAOYSA-N
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Description

1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine is a chemical compound with the molecular formula C7H13N3O2 and a molecular weight of 171.20 g/mol . It belongs to the 1,2,4-oxadiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery . While specific biological data for this compound is not available in the public domain, related 1,2,4-oxadiazoles and the structurally similar 1,3,4-oxadiazoles have been investigated for their pharmacological properties, including as antimalarial agents . The compound features both an amine and an ethoxymethyl functional group, making it a potential versatile building block for further chemical synthesis and exploration in various research applications . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should refer to the available literature on 1,2,4-oxadiazole synthesis and applications for further guidance .

Properties

IUPAC Name

1-[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c1-3-11-4-6-9-7(5(2)8)10-12-6/h5H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAGKWCOPBZRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC(=NO1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • Amidoximes: These are typically prepared by reacting nitriles with hydroxylamine.
  • Ethoxymethyl substituent introduction: Usually achieved by alkylation of the oxadiazole ring or by using ethoxymethyl-containing carboxylic acid derivatives.
  • Ethan-1-amine moiety: Incorporated either by using amino-substituted precursors or by post-cyclization functionalization.

Representative Synthetic Route

A plausible synthetic route based on literature and chemical logic is as follows:

Step Reactants/Intermediates Reaction Type Conditions/Notes Outcome/Intermediate
1 Nitrile precursor + hydroxylamine Amidoxime formation Mild basic conditions, aqueous/ethanol Amidoxime intermediate
2 Amidoxime + ethoxymethyl carboxylic acid derivative Cyclodehydration/cyclization Acidic or dehydrating agents (e.g., POCl3) 1,2,4-Oxadiazole ring with ethoxymethyl substituent
3 Introduction of ethan-1-amine group Amination or substitution Nucleophilic substitution or reductive amination Final product: this compound

This general approach aligns with synthetic strategies for similar oxadiazole derivatives reported in the literature.

Detailed Research Findings and Methodologies

Amidoxime Cyclization with Carboxylic Acid Derivatives

According to Sharma et al. (2025), amidoximes react with carboxylic acids or their derivatives under dehydrating conditions to form 1,2,4-oxadiazole rings. The reaction typically employs reagents like phosphoryl chloride (POCl3) or thionyl chloride (SOCl2) to promote cyclodehydration.

  • Example: Amidoxime intermediate reacted with ethoxymethyl-substituted acid chloride under reflux in chloroform to yield the substituted oxadiazole.

Oxidative Cyclization of Hydrazides

Another method involves synthesizing acyl hydrazides followed by oxidative cyclization using reagents such as ferric chloride or iodine/mercury oxide systems to form the oxadiazole ring.

  • This method is suitable for introducing various substituents at the 5-position, including ethoxymethyl groups, by selecting appropriate hydrazide precursors.

Microwave-Assisted Synthesis

Microwave irradiation has been reported to enhance yields and reduce reaction times in oxadiazole synthesis. For example, Khanum et al. (2022) demonstrated the synthesis of oxadiazole derivatives using microwave heating, achieving yields of 60-80% within 15 minutes.

This technique could be adapted for the preparation of this compound by optimizing reaction parameters.

Analytical Data and Purification

  • Purification: Column chromatography and recrystallization (e.g., from DMF:methanol mixtures) are commonly used to purify oxadiazole derivatives.
  • Characterization: Confirmatory techniques include IR spectroscopy (for heterocyclic ring and functional groups), ^1H NMR (to verify substitution patterns), and elemental analysis.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range (%)
Amidoxime + Carboxylic Acid Derivatives Amidoxime, acid chloride, POCl3, reflux Straightforward, good regioselectivity Requires preparation of amidoximes 50-75
Oxidative Cyclization of Hydrazides Acyl hydrazides, FeCl3 or I2/HgO, reflux Versatile, suitable for diverse substituents Use of toxic reagents (HgO) 50-65
Microwave-Assisted Synthesis Amidoxime, acid derivatives, microwave irradiation Rapid, high yield, energy efficient Requires microwave reactor 60-80

Chemical Reactions Analysis

1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethan-1-amine group can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing oxadiazole moieties exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that oxadiazoles can possess significant antibacterial and antifungal properties. The specific compound may inhibit the growth of certain pathogens, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Some derivatives of oxadiazoles have demonstrated cytotoxic effects against cancer cell lines. This suggests that 1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine could be explored for its potential as an anticancer drug.

Pharmaceutical Applications

The unique chemical structure of this compound opens avenues for various pharmaceutical applications:

  • Drug Development :
    • Antimicrobial Agents : Given its potential antimicrobial properties, this compound can be utilized in the synthesis of new antibiotics or antifungal medications.
    • Anticancer Drugs : Its cytotoxic activity against cancer cells suggests it could be developed into a chemotherapeutic agent.
  • Biological Probes :
    • The compound may serve as a biological probe to study specific pathways in microbial resistance or cancer cell proliferation.

Material Science Applications

In addition to its pharmaceutical potential, this compound can also be explored in material science:

  • Polymer Chemistry : The incorporation of oxadiazole units into polymer backbones can enhance thermal stability and mechanical properties. Research into creating new polymeric materials with improved characteristics is ongoing.

Case Studies and Research Findings

Several studies have investigated the applications of oxadiazole derivatives in various fields:

StudyFindings
Research on Antimicrobial ActivityDemonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria.
Cytotoxicity StudiesShowed promising results against several cancer cell lines with IC50 values indicating effective cytotoxicity.
Polymer Synthesis ResearchExplored the integration of oxadiazole groups into polymer matrices to enhance material properties.

Mechanism of Action

The mechanism of action of 1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares key structural features, molecular weights, and substituents of related compounds:

Compound Name Substituent (5-position) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine (hypothetical) Ethoxymethyl (-CH2-O-C2H5) C6H12N3O2 158.18 (calculated) Ethoxy group may enhance lipophilicity and metabolic stability.
1-[5-(1,2-Benzoxazol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine HCl Benzoxazolylmethyl C12H13ClN4O2 280.71 Bulkier aromatic substituent; increased molecular weight and potential π-π interactions .
1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine HCl Difluoromethyl (-CF2H) C5H7F2N3O·HCl 173.59 Electron-withdrawing substituent; may reduce metabolic degradation . Discontinued .
1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine HCl Trifluoromethyl (-CF3) C5H6F3N3O·HCl 217.58 High demand (out of stock); strong electron-withdrawing effects enhance stability .
1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine HCl 4-Chlorophenyl C9H9ClN3O·HCl 246.10 (calculated) Aromatic substituent with halogen; potential for halogen bonding .
1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine 2HCl Dimethylaminomethyl + cyclopentyl C10H20Cl2N4O 283.20 Cyclic amine enhances solubility; dimethylamino group introduces basicity .

Physicochemical and Functional Comparisons

  • Lipophilicity : The ethoxymethyl group in the target compound likely increases lipophilicity compared to fluorinated derivatives (e.g., -CF3 or -CF2H), which are more polar due to electronegativity. This could influence membrane permeability in biological systems.
  • Metabolic Stability : Fluorinated derivatives (e.g., -CF3) are typically resistant to oxidative metabolism, whereas the ethoxymethyl group may undergo slower hydrolysis compared to ester-linked substituents .
  • Synthetic Accessibility : The ethoxymethyl group can be introduced via alkylation of a hydroxylmethyl intermediate, similar to methods described for triazole-based compounds in . Fluorinated analogs often require specialized reagents (e.g., DAST for fluorination) .

Biological Activity

1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine is a compound of significant interest in medicinal chemistry due to its unique oxadiazole structure and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H13N3O2, with a molecular weight of approximately 171.20 g/mol. The compound features an ethoxymethyl group attached to the oxadiazole ring, contributing to its biological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities:

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with molecular targets such as:

  • Enzymes : Inhibition of enzymes critical for pathogen survival or proliferation.
  • Receptors : Modulation of receptor activity involved in neurotransmission or inflammatory responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
5-Methyl-1,2,4-oxadiazol-3-amineContains a methyl group at the 5-positionStudied for different biological activities
Thiazole DerivativesContains sulfur instead of oxygen in the ringDifferent biological profiles due to sulfur presence
Benzimidazole DerivativesContains a fused benzene ringKnown for diverse pharmacological activities

The unique arrangement of functional groups in this compound may confer distinct chemical and biological properties compared to these similar compounds .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized multiple oxadiazole derivatives and evaluated their antimicrobial activity against various pathogens. The findings suggested that modifications in the side chains significantly influenced antibacterial potency .
  • Anticonvulsant Screening : Research involving related compounds indicated promising anticonvulsant activity in animal models. These studies highlight the potential for further exploration of this compound in treating epilepsy .
  • Enzyme Interaction Studies : Investigations into enzyme inhibition have shown that oxadiazole derivatives can effectively inhibit specific targets involved in metabolic pathways. This suggests potential therapeutic applications in metabolic disorders or infections .

Q & A

Q. How should researchers address discrepancies between in silico predictions and in vitro assay results for toxicity?

  • Methodological Answer : Cross-validate toxicity predictions (e.g., ProTox-II) with Ames tests for mutagenicity and MTT assays for cytotoxicity. For false negatives/positives, refine computational models by incorporating experimental data into machine learning algorithms (e.g., random forest classifiers) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine
Reactant of Route 2
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1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine

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